

Introduction: The Significance of the Polysubstituted Pyridine Scaffold

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Compound of Interest

Compound Name: *2,5-Dichloro-6-methyl-3-nitropyridine*

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The pyridine ring is a privileged scaffold in drug discovery and materials science. Its derivatives are integral to a wide array of pharmaceuticals and agrochemicals, owing to the pyridine nitrogen's ability to engage in hydrogen bonding and the ring's capacity for diverse functionalization.[1] The specific combination of chloro, methyl, and nitro substituents on the pyridine core, as seen in **2,5-Dichloro-6-methyl-3-nitropyridine**, imparts a unique electronic and steric profile, making it a promising intermediate for targeted synthesis.

The chloro groups serve as excellent leaving groups for nucleophilic aromatic substitution (S_NAr) reactions, enabling the introduction of a wide range of functionalities.[2][3] The nitro group, a strong electron-withdrawing group, activates the pyridine ring towards such nucleophilic attack, influencing the regioselectivity of these reactions.[3] The methyl group, an electron-donating group, also modulates the electronic properties and provides a steric handle that can be crucial for molecular recognition by biological targets. The strategic placement of these substituents creates a molecule with significant potential for the synthesis of complex, biologically active compounds.[4][5]

Physicochemical Properties of 2,5-Dichloro-6-methyl-3-nitropyridine

Given the likely novelty of this specific isomer, experimental data is not readily available. However, its key physicochemical properties can be accurately predicted based on its structure.

Property	Predicted Value	Rationale and Comparative Insights
Molecular Formula	C ₆ H ₄ Cl ₂ N ₂ O ₂	Derived from the chemical structure.
Molecular Weight	207.02 g/mol	Calculated from the atomic weights of the constituent elements. This is isomeric with 2,4-Dichloro-6-methyl-3-nitropyridine, which has a reported molecular weight of 207.0142 g/mol .[6]
Appearance	Pale yellow to yellow solid	Similar chlorinated and nitrated pyridines are typically crystalline solids with a yellowish hue.[4]
Melting Point	40-75 °C	The melting points of related isomers like 2-Chloro-6-methyl-3-nitropyridine (68-73 °C) and 2,6-dichloro-3-nitropyridine (61-63 °C) suggest a relatively low melting point.[4][7]
Solubility	Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMF); sparingly soluble in water.	The presence of two chlorine atoms and the overall aromatic character suggest good solubility in common organic solvents. The nitro and pyridine nitrogen may impart slight water solubility.
pKa (of conjugate acid)	~ 1-2	The strong electron-withdrawing effects of the two chlorine atoms and the nitro group significantly reduce the

basicity of the pyridine nitrogen.

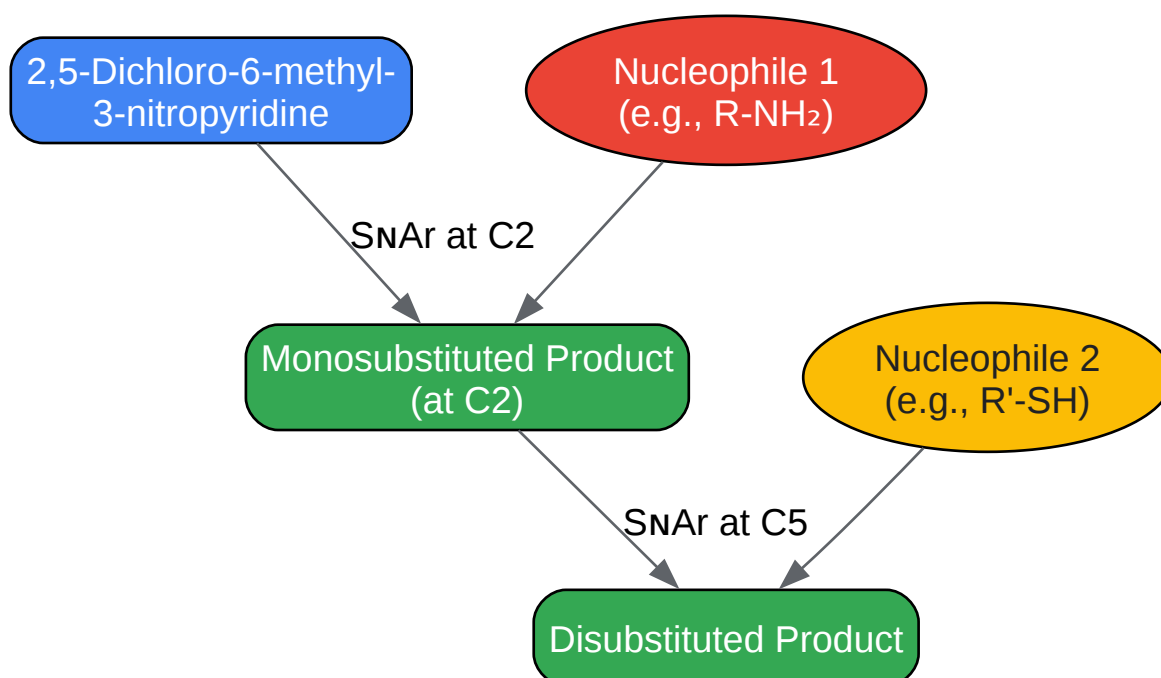
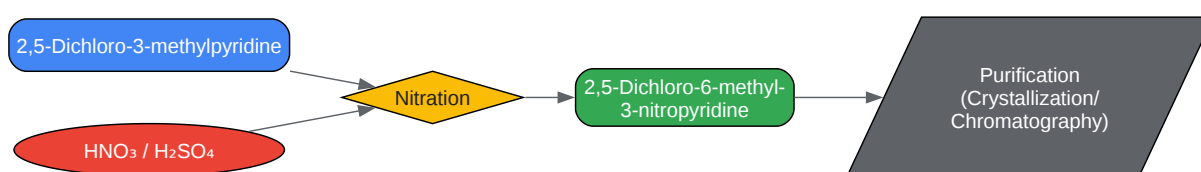
logP

~ 2.5 - 3.0

The hydrophobicity of the chloro and methyl groups is expected to result in a positive logP value, indicating a preference for lipophilic environments.

Proposed Synthetic Pathway

A plausible synthetic route to **2,5-Dichloro-6-methyl-3-nitropyridine** involves a multi-step process starting from a readily available precursor. A logical approach would be the nitration of a dichlorinated methylpyridine.



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Sources

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